REACTION_CXSMILES
|
[N:1]1[N:2]=[CH:3][N:4]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[C:12]#[N:13])[CH:5]=1>[Pd].C(O)C>[N:1]1[N:2]=[CH:3][N:4]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[CH2:12][NH2:13])[CH:5]=1
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
N=1N=CN(C1)C1=C(C=CC=C1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
catalyst
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
N=1N=CN(C1)C1=C(CN)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |